molecular formula C12H15IO3 B1414228 (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol CAS No. 2098457-01-1

(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol

Cat. No.: B1414228
CAS No.: 2098457-01-1
M. Wt: 334.15 g/mol
InChI Key: OOTIODLMSICYQV-UHFFFAOYSA-N
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Description

(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol is an organic compound characterized by its unique structure, which includes an iodine atom, a methoxybenzyl group, and a butene diol framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and but-2-ene-1,4-diol.

    Coupling Reaction: The methoxybenzyl group is introduced through a coupling reaction, which may involve the use of palladium-catalyzed cross-coupling techniques.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of iodine-containing compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into biochemical pathways.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its structure can be modified to create drugs with specific therapeutic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxybenzyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-bromo-3-(4-methoxybenzyl)but-2-ene-1,4-diol: Similar structure but with a bromine atom instead of iodine.

    (Z)-2-chloro-3-(4-methoxybenzyl)but-2-ene-1,4-diol: Similar structure but with a chlorine atom instead of iodine.

    (Z)-2-fluoro-3-(4-methoxybenzyl)but-2-ene-1,4-diol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol lies in the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. This makes it particularly valuable in applications where iodine’s unique characteristics are advantageous.

Properties

IUPAC Name

2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-16-11-4-2-9(3-5-11)6-10(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTIODLMSICYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=C(CO)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol
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(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol
Reactant of Route 6
(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol

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